Fenilpirazolos

Phenylpyrazoles are a class of organic compounds characterized by the presence of a pyrazole ring attached to a phenyl group. These molecules are widely studied due to their diverse biological activities and potential applications in pharmaceuticals, agrochemicals, and materials science. The unique structure of phenylpyrazoles allows for various functional groups to be introduced, thereby facilitating the design of compounds with specific properties.

Phenylpyrazoles exhibit a wide range of pharmacological effects, including anti-inflammatory, antitumor, and antimicrobial activities. Their ability to interact with biological targets through diverse mechanisms makes them attractive as drug leads. In agricultural applications, phenylpyrazoles can serve as herbicides or insecticides due to their selective toxicity towards pests.

The synthesis of phenylpyrazoles often involves multistep reactions such as condensation and coupling methods. The functionalization of these compounds can be achieved via various techniques including electrophilic aromatic substitution and nucleophilic aromatic substitution, allowing for the introduction of substituents at strategic positions to modulate their properties.

Overall, phenylpyrazoles represent a versatile class of molecules with significant potential in both academic research and industrial applications.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

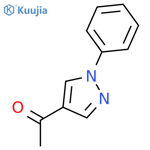

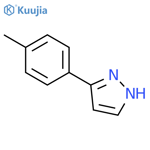

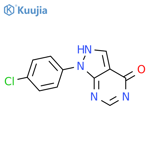

|

4-Acetyl-1-phenyl-1H-pyrazole | 3968-40-9 | C11H10N2O |

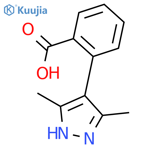

|

2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid | 321309-43-7 | C12H12N2O2 |

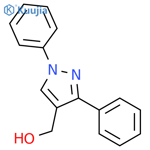

|

(1,3-Diphenyl-1H-pyrazol-4-yl)methanol | 40278-32-8 | C16H14N2O |

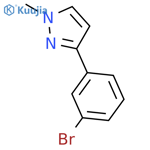

|

3-(3-Bromophenyl)-1-methyl-1H-pyrazole | 425379-68-6 | C10H9BrN2 |

|

3,4-Diphenyl-1H-pyrazol-5-amine | 63633-46-5 | C15H13N3 |

|

1H-Pyrazole-3-carboxylic acid, 1-(4-chlorophenyl)-5-phenyl- | 62160-86-5 | C16H11ClN2O2 |

|

1-(4-Methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid | 62160-80-9 | C17H14N2O3 |

|

2,5-dihydroxybenzoic acid; 4-dimethylamino-1,5-dimethyl-2-phenyl-pyrazol-3-one | 59302-11-3 | C20H23N3O5 |

|

3-(4-Methylphenyl)-1H-pyrazole | 59843-75-3 | C10H10N2 |

|

1-(4-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ol | 5334-29-2 | C11H7ClN4O |

Literatura relevante

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

-

4. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

Proveedores recomendados

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados